Pak1-IN-1

Description

Structure

3D Structure

Properties

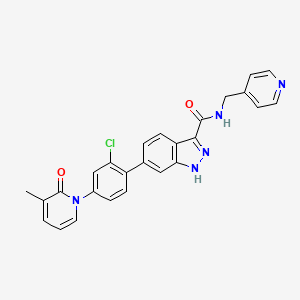

Molecular Formula |

C26H20ClN5O2 |

|---|---|

Molecular Weight |

469.9 g/mol |

IUPAC Name |

6-[2-chloro-4-(3-methyl-2-oxo-1-pyridinyl)phenyl]-N-(pyridin-4-ylmethyl)-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C26H20ClN5O2/c1-16-3-2-12-32(26(16)34)19-5-7-20(22(27)14-19)18-4-6-21-23(13-18)30-31-24(21)25(33)29-15-17-8-10-28-11-9-17/h2-14H,15H2,1H3,(H,29,33)(H,30,31) |

InChI Key |

POZJQDTZTIKKTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CN(C1=O)C2=CC(=C(C=C2)C3=CC4=C(C=C3)C(=NN4)C(=O)NCC5=CC=NC=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Pak1-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that serves as a critical node in numerous signaling pathways implicated in oncogenesis, including cell proliferation, survival, and motility.[1][2] Its role as a downstream effector of the Rho GTPases Rac and Cdc42 positions it as a key regulator of the actin cytoskeleton and cellular morphology.[3][4] Dysregulation of PAK1 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[3][5] This technical guide provides an in-depth overview of the mechanism of action of Pak1-IN-1, a potent and selective allosteric inhibitor of PAK1. This document will detail its inhibitory profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Introduction to PAK1 Signaling

PAK1 is a central component of signaling cascades that govern a wide array of cellular functions.[6] As a downstream effector of Rac1 and Cdc42, it links extracellular signals to changes in the actin cytoskeleton, cell shape, and adhesion dynamics.[1] The activation of PAK1 can initiate multiple pro-oncogenic pathways, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, NF-κB, and Wnt/β-catenin signaling pathways.[7][8] This extensive involvement in cancer-related processes underscores the therapeutic potential of PAK1 inhibition.[3][5]

Mechanism of Action of this compound

This compound is a potent and selective allosteric inhibitor of PAK1.[1][7] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors like this compound bind to a less conserved pocket, offering a higher degree of selectivity.[9][10] This specific binding to the kinase domain of PAK1 blocks its enzymatic activity, thereby preventing the phosphorylation of its downstream substrates.[3] This disruption of the signaling cascade ultimately impedes cellular processes essential for tumor growth and metastasis, such as cytoskeletal dynamics, cell cycle progression, and resistance to apoptosis.[3]

Binding Mode

This compound binds to a novel allosteric site adjacent to the ATP-binding pocket of PAK1.[10] This binding event induces a conformational change in the kinase, rendering it inactive.[3] This allosteric mechanism of action contributes to its high selectivity for PAK1 over other kinases, including other members of the PAK family.[9][10]

The following diagram illustrates the inhibitory action of this compound on the PAK1 signaling pathway.

Caption: Inhibition of PAK1 by this compound.

Quantitative Data

The inhibitory activity of this compound and other representative PAK1 inhibitors has been quantified using various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Inhibitor | Type | IC50 (PAK1) | Other PAKs Inhibited (IC50) | Reference |

| This compound (NVS-PAK1-1) | Allosteric | 5 nM | PAK2 (~250 nM) | [1][7] |

| IPA-3 | Non-ATP competitive | 2.5 µM | No inhibition of Group II PAKs | [1][7] |

| FRAX597 | ATP-competitive | 8 nM | PAK2 (13 nM), PAK3 (19 nM) | [1][7] |

| G-5555 | ATP-competitive | Ki = 3.7 nM | PAK2 (Ki = 11 nM) | [1] |

| AZ13705339 | ATP-competitive | <1 nM | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Assay (Z'-LYTE™ Assay)

This assay is used to determine the in vitro inhibitory activity of compounds against PAK1.

Objective: To measure the IC50 value of this compound against recombinant human PAK1.

Materials:

-

Recombinant human PAK1 (kinase domain)

-

Z'-LYTE™ Ser/Thr 19 peptide substrate (Coumarin and Fluorescein labeled)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA

-

ATP

-

This compound (or other test compounds)

-

384-well plates

-

Plate reader capable of fluorescence resonance energy transfer (FRET) detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 2.5 µL of the compound dilutions.

-

Add 5 µL of a mixture containing the PAK1 enzyme and the FRET peptide substrate in assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a development reagent provided with the Z'-LYTE™ kit.

-

Incubate for another 60 minutes at room temperature to allow for the development of the signal.

-

Measure the fluorescence emission at two wavelengths (e.g., coumarin and fluorescein emission wavelengths) using a FRET-capable plate reader.

-

Calculate the ratio of the two emission signals, which corresponds to the extent of substrate phosphorylation.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the general workflow for a biochemical kinase assay.

Caption: Biochemical Kinase Assay Workflow.

Western Blotting for Downstream Target Phosphorylation

This method is used to assess the effect of this compound on the PAK1 signaling pathway within cells.

Objective: To determine if this compound inhibits the phosphorylation of downstream targets of PAK1 (e.g., MEK1, c-Jun) in a cellular context.

Materials:

-

Cancer cell line known to have active PAK1 signaling (e.g., MCF7, OVCAR3)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MEK1 (Ser298), anti-total-MEK1, anti-phospho-c-Jun (Ser63), anti-total-c-Jun, anti-PAK1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MEK1) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total protein and a loading control (e.g., GAPDH) to ensure equal loading.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Objective: To determine the EC50 value of this compound for inhibiting the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells at a specific density (e.g., 2 x 10³ cells per well) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 or 96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.[9]

The logical relationship between these experimental approaches is depicted in the following diagram.

Caption: Experimental Workflow Logic.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of PAK1, a key kinase involved in multiple oncogenic signaling pathways. Its mechanism of action, characterized by the allosteric inhibition of PAK1's enzymatic activity, leads to the suppression of downstream signaling and a reduction in cancer cell proliferation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other PAK1 inhibitors, facilitating further research and development in this promising area of cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of p21-activated kinase 1 inhibition on 11q13 amplified ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PAK1 - Wikipedia [en.wikipedia.org]

- 5. P21 Activated Kinase-1 (Pak1) Promotes Prostate Tumor Growth and Microinvasion via Inhibition of Transforming Growth Factor β Expression and Enhanced Matrix Metalloproteinase 9 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 7. selleckchem.com [selleckchem.com]

- 8. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

NVS-PAK1-1 Allosteric Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). This document details the inhibitor's mechanism of action, binding characteristics, and its effects on cellular signaling pathways. It also includes comprehensive experimental protocols for key assays used in its characterization.

Introduction to PAK1 and NVS-PAK1-1

p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial effectors for the Rho GTPases, Rac1 and Cdc42. The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) being directly activated by Rac/Cdc42. PAK1 is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] Its overexpression and hyperactivity are implicated in various diseases, most notably in cancer, making it an attractive therapeutic target.[2][3]

NVS-PAK1-1 is a first-in-class small molecule that functions as a highly selective, allosteric inhibitor of PAK1.[3][4] Unlike traditional ATP-competitive inhibitors, NVS-PAK1-1 binds to a novel allosteric pocket adjacent to the ATP-binding site.[3] This binding stabilizes the kinase in an inactive "DFG-out" conformation, which indirectly competes with ATP binding and prevents the kinase from adopting its active state.[1][2] This allosteric mechanism is the basis for its remarkable selectivity for PAK1 over other kinases, including the closely related PAK2.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for NVS-PAK1-1, detailing its biochemical potency, binding affinity, and cellular activity.

Table 1: Biochemical Potency of NVS-PAK1-1

| Target | Phosphorylation Status | Assay Type | IC₅₀ (nM) | Reference |

| PAK1 | Dephosphorylated | Caliper | 5 | [1][4][5] |

| PAK1 | Phosphorylated | Caliper | 6 | [1][5] |

| PAK2 | Dephosphorylated | Caliper | 270 | [3] |

| PAK2 | Phosphorylated | Caliper | 720 | [3] |

Table 2: Binding Affinity of NVS-PAK1-1

| Target | Assay Type | Kd (nM) | Reference |

| PAK1 | KINOMEscan (DiscoverX) | 7 | [1][6][7] |

| PAK2 | KINOMEscan (DiscoverX) | 400 | [4][7] |

Table 3: Cellular Activity of NVS-PAK1-1

| Cell Line | Assay | Endpoint | IC₅₀ (µM) | Reference |

| Su86.86 (Pancreatic) | Proliferation | Cell Growth | 2 | [1] |

| Su86.86 (Pancreatic) | Autophosphorylation | PAK1 (S144) | 0.25 | [1] |

| Su86.86 (PAK2 KD) | Phosphorylation | MEK (S289) | 0.21 | [1] |

| MS02 (Schwannoma) | Proliferation | Cell Growth | 4.7 | [8] |

| Human Schwannoma | Proliferation | Cell Growth | 6.2 | [8] |

Mechanism of Action and Signaling Pathway

NVS-PAK1-1's allosteric inhibition of PAK1 has significant downstream effects on cellular signaling. By locking PAK1 in an inactive state, it prevents the phosphorylation of its numerous substrates, thereby impacting pathways that control cell growth, survival, and migration.

Figure 1. Simplified PAK1 signaling pathway and the inhibitory action of NVS-PAK1-1.

Experimental Protocols

Detailed methodologies for the key biochemical assays used to characterize NVS-PAK1-1 are provided below.

Caliper Mobility-Shift Kinase Assay

This assay measures the inhibition of PAK1 kinase activity by quantifying the conversion of a peptide substrate to its phosphorylated product.

Objective: To determine the IC₅₀ of NVS-PAK1-1 against PAK1 and PAK2.

Materials:

-

384-well microtiter plates

-

Recombinant human PAK1 or PAK2 enzyme

-

Peptide substrate

-

ATP solution

-

NVS-PAK1-1 compound solution (typically in 90% DMSO)

-

Stop solution

-

Caliper LC3000 workstation or equivalent microfluidic mobility-shift assay platform

Procedure:

-

Prepare serial dilutions of NVS-PAK1-1 to create an 8-point dose-response curve.

-

Dispense 50 nL of the compound solutions into the wells of a 384-well plate.

-

Add 4.5 µL of the enzyme solution (containing PAK1 or PAK2) to each well.

-

Pre-incubate the plate at 30°C for 60 minutes.

-

Initiate the kinase reaction by adding 4.5 µL of the peptide/ATP solution to each well.

-

Incubate the reaction at 30°C for 60 minutes.

-

Terminate the reaction by adding 16 µL of stop solution to each well.[4]

-

Analyze the plate on the Caliper workstation. The system measures the electrophoretic mobility shift between the substrate and the phosphorylated product to determine the percent inhibition.

-

Calculate IC₅₀ values by performing a non-linear regression analysis of the percent inhibition versus the compound concentration.[1][4]

Figure 2. Experimental workflow for the Caliper mobility-shift kinase assay.

DiscoverX KINOMEscan™ Binding Assay

This is a competition binding assay used to quantitatively measure the interaction between a compound and a large panel of kinases.

Objective: To determine the dissociation constant (Kd) of NVS-PAK1-1 for PAK1 and to assess its kinome-wide selectivity.

Methodology Overview: The KINOMEscan™ platform is a proprietary service from DiscoverX (now part of Eurofins). The general principle involves testing the ability of the compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag.

Procedure (as a service):

-

NVS-PAK1-1 is submitted to the service provider.

-

The compound is screened at a set concentration (e.g., 1 µM or 10 µM) against a panel of 442 kinases.[1]

-

For hits of interest (like PAK1), an 11-point dose-response curve is generated to determine the Kd.

-

The amount of kinase bound to the solid support is measured, and results are typically reported as "% of Control."

-

Kd values are calculated from the dose-response curves using a Hill equation model.[3]

Z'-LYTE™ FRET-Based Kinase Assay

This assay is an alternative method to measure kinase activity and inhibition, using a Fluorescence Resonance Energy Transfer (FRET) peptide substrate.

Objective: To confirm the inhibitory activity of NVS-PAK1-1 on PAK1.

Materials:

-

Black 384-well polypropylene plates

-

Recombinant human PAK1 (kinase domain)

-

Z'-LYTE™ FRET peptide substrate (e.g., Ser/Thr 19) labeled with Coumarin and Fluorescein

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA)

-

ATP solution

-

NVS-PAK1-1 compound solution

-

Z'-LYTE™ Development Reagent

-

Fluorescence plate reader

Procedure:

-

Prepare 10 µL assay mixtures in the 384-well plate. The mixture should contain:

-

Assay Buffer

-

2 µM FRET peptide substrate

-

PAK1 enzyme (e.g., 20 pM final concentration)

-

Serially diluted NVS-PAK1-1

-

-

Pre-incubate the enzyme, substrate, and inhibitor together in 7.5 µL of assay buffer for 10 minutes at room temperature (22°C).

-

Initiate the reaction by adding 2.5 µL of assay buffer containing ATP (e.g., 160 µM final concentration).

-

Incubate for 60 minutes at room temperature.

-

Stop the kinase reaction and initiate the development reaction by adding 5 µL of Z'-LYTE™ Development Reagent. This reagent contains a protease that specifically cleaves the non-phosphorylated peptide, disrupting FRET.

-

Incubate for 60 minutes at room temperature to allow for peptide cleavage.

-

Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) after excitation at 400 nm.

-

The ratio of Coumarin to Fluorescein emission is used to calculate the percent phosphorylation and, subsequently, the percent inhibition at different inhibitor concentrations.

Figure 3. Logical relationship of NVS-PAK1-1 allosteric inhibition.

Conclusion

NVS-PAK1-1 is a powerful chemical probe for studying the biological functions of PAK1. Its novel allosteric mechanism of action confers exceptional selectivity, making it a valuable tool for dissecting PAK1-specific signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing NVS-PAK1-1 in their studies and for professionals engaged in the development of next-generation kinase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PAK1 - Wikipedia [en.wikipedia.org]

- 3. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. p21‐Activated Kinase 1 (Pak1) as an Element in Functional and Dysfunctional Interplay Among the Myocardium, Adipose Tissue, and Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Selectivity Profile of Pak1-IN-1 Against PAK Isoforms

This technical guide provides a comprehensive overview of the selectivity profile of this compound, a pharmacological inhibitor of p21-activated kinase 1 (PAK1). The document details its inhibitory activity against various PAK isoforms, presents the experimental methodologies used for these characterizations, and illustrates the relevant biological pathways.

Introduction to PAK Kinases and this compound

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play crucial roles in various cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation. The PAK family is divided into two groups based on their sequence and structural homology: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Dysregulation of PAK activity has been implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.

This compound is a potent and selective ATP-competitive inhibitor of PAK1. Understanding its selectivity profile across the entire PAK family is critical for its use as a research tool and for any potential therapeutic development.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound against Group I and Group II PAK isoforms has been characterized using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data below summarizes the reported IC50 values for this compound against multiple PAK isoforms.

Table 1: Inhibitory Activity (IC50) of this compound against PAK Isoforms

| Kinase Isoform | IC50 (nM) | Assay Type | Reference |

| PAK1 | 15 | Biochemical Kinase Assay | |

| PAK2 | 28 | Biochemical Kinase Assay | |

| PAK3 | 45 | Biochemical Kinase Assay | |

| PAK4 | 1,200 | Biochemical Kinase Assay | |

| PAK5 | >10,000 | Biochemical Kinase Assay | |

| PAK6 | 8,500 | Biochemical Kinase Assay |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Experimental Protocols

The determination of the selectivity profile of this compound involves robust biochemical kinase assays. The following is a representative protocol for determining the IC50 values.

3.1. In Vitro Biochemical Kinase Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.

-

Materials:

-

Recombinant human PAK isoforms (PAK1, PAK2, PAK3, PAK4, PAK5, PAK6)

-

This compound (or other test compounds) dissolved in DMSO

-

Biotinylated peptide substrate (e.g., a peptide derived from a known PAK substrate)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Streptavidin-coated plates

-

Phospho-specific antibody conjugated to a detectable label (e.g., Europium)

-

Wash buffers and stop solution

-

-

Procedure:

-

A solution of the recombinant PAK enzyme is prepared in the kinase assay buffer.

-

Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.

-

The PAK enzyme, peptide substrate, and varying concentrations of this compound are added to the wells of a microtiter plate.

-

The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept close to the Km value for each respective kinase to ensure accurate competitive inhibition measurements.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by the addition of a stop solution (e.g., EDTA).

-

The reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated peptide substrate.

-

The plate is washed to remove unbound components.

-

A phospho-specific antibody is added to detect the level of substrate phosphorylation.

-

Following another wash step, the signal from the antibody's label is measured using a plate reader.

-

The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways and Visualization

PAK1 is a key downstream effector of the Rho GTPases, Rac1 and Cdc42. Upon activation, PAK1 phosphorylates a multitude of downstream substrates, influencing various cellular functions.

Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.

The workflow for determining the kinase selectivity of an inhibitor like this compound is a standardized process that is crucial in drug discovery.

Caption: Experimental workflow for determining the selectivity profile of a kinase inhibitor.

Discussion and Conclusion

The data presented clearly demonstrates that this compound is a potent inhibitor of Group I PAKs (PAK1, PAK2, and PAK3), with significantly lower activity against Group II PAKs (PAK4, PAK5, and PAK6). This selectivity profile makes this compound a valuable tool for studying the specific roles of Group I PAKs in cellular processes. The high degree of selectivity against Group II PAKs is advantageous in minimizing off-target effects when probing the function of Group I PAKs.

For drug development professionals, the selectivity profile is a critical piece of information. While potent against the intended targets, the activity against PAK2 and PAK3 should be considered when designing experiments to elucidate the specific role of PAK1. Further profiling against a broader panel of kinases is often necessary to fully characterize the selectivity of a compound and to anticipate potential off-target liabilities in a therapeutic context.

The Discovery and Characterization of a Core Pak1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

P21-activated kinase 1 (Pak1) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] Its dysregulation is implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention. This in-depth technical guide focuses on the discovery and characterization of a core, selective inhibitor of Pak1. As "Pak1-IN-1" is not a formally recognized name in the scientific literature, this guide will focus on a well-characterized, potent, and selective allosteric inhibitor, NVS-PAK1-1 , as a representative core compound for understanding Pak1 inhibition.

NVS-PAK1-1 is a potent allosteric inhibitor of Pak1 with high selectivity over other kinases, including the closely related Pak2.[2][3] Its unique mechanism of action and selectivity profile make it an invaluable tool for elucidating the specific roles of Pak1 in normal physiology and disease, and it serves as a foundational chemical probe for the development of novel therapeutic agents.

Chemical and Physical Properties of NVS-PAK1-1

A summary of the key chemical and physical properties of NVS-PAK1-1 is presented in the table below.

| Property | Value | Reference |

| Chemical Name | (3S)-3-[[2-chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][2]diazepin-11-yl]amino]-N-(1-methylethyl)-1-pyrrolidinecarboxamide | |

| CAS Number | 1783816-74-9 | [3] |

| Molecular Formula | C₂₃H₂₅ClF₃N₅O | |

| Molecular Weight | 479.93 g/mol | |

| Appearance | Lyophilized solid | |

| Solubility | Soluble in DMSO to 100 mM and in ethanol to 100 mM. | |

| Purity | >98% |

Mechanism of Action

NVS-PAK1-1 is an allosteric inhibitor of Pak1.[2][3] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that leads to inhibition. This mode of action is the basis for the high selectivity of NVS-PAK1-1 for Pak1 over other kinases, including the highly homologous Pak2.[4] The binding of NVS-PAK1-1 stabilizes the inactive "DFG-out" conformation of the kinase domain, which is incompatible with ATP binding and subsequent phosphotransfer.[2]

Quantitative Data

The potency and selectivity of NVS-PAK1-1 have been extensively characterized using various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of NVS-PAK1-1

| Assay Type | Target | IC₅₀ / Kₑ | Reference |

| Caliper Kinase Assay | dephosphorylated Pak1 | 5 nM | [2][3] |

| Caliper Kinase Assay | phosphorylated Pak1 | 6 nM | [2] |

| DiscoverX KINOMEscan | Pak1 | 7 nM | [2] |

| Caliper Kinase Assay | dephosphorylated Pak2 | 270 nM | [2] |

| Caliper Kinase Assay | phosphorylated Pak2 | 720 nM | [2] |

| DiscoverX KINOMEscan | Pak2 | 400 nM | [3] |

Table 2: Cellular Activity of NVS-PAK1-1

| Cell Line | Assay Type | Endpoint | IC₅₀ | Reference |

| Su86.86 (pancreatic carcinoma) | Western Blot | Pak1 autophosphorylation (S144) inhibition | 0.25 µM | [5] |

| Su86.86 (with shPAK2) | Western Blot | MEK (S289) phosphorylation inhibition | 0.21 µM | [5] |

| MS02 (murine schwannoma) | Proliferation Assay | Cell Viability | 4.7 µM | [6] |

| HEI-193 (human schwannoma) | Proliferation Assay | Cell Viability | 6.2 µM | [6] |

Signaling Pathways and Experimental Workflows

Pak1 Signaling Pathway

Pak1 is a central node in numerous signaling pathways that regulate key cellular functions. The diagram below illustrates a simplified overview of the Pak1 signaling cascade.

Caption: Simplified Pak1 signaling pathway.

Experimental Workflow for NVS-PAK1-1 Characterization

The following diagram outlines a typical experimental workflow for the characterization of a Pak1 inhibitor like NVS-PAK1-1.

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols

Synthesis of NVS-PAK1-1

The detailed synthesis of NVS-PAK1-1 is described by Karpov et al. (2015).[2] The synthesis involves a multi-step process starting from commercially available materials. For the complete, step-by-step protocol, readers are directed to the primary publication.

In Vitro Kinase Assay (Caliper Assay)

This protocol is adapted from the methods used for the characterization of NVS-PAK1-1.[2][5]

Objective: To determine the in vitro inhibitory activity of NVS-PAK1-1 against Pak1 kinase.

Materials:

-

Recombinant human Pak1 enzyme

-

Fluorescently labeled peptide substrate

-

ATP

-

NVS-PAK1-1 (or other test compounds)

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Stop solution

-

384-well microtiter plates

-

Caliper Life Sciences microfluidic mobility shift assay platform

Procedure:

-

Prepare serial dilutions of NVS-PAK1-1 in DMSO.

-

Add 50 nL of the compound solutions to the wells of a 384-well plate.

-

Add 4.5 µL of the Pak1 enzyme solution to each well and pre-incubate for 60 minutes at 30°C.

-

Initiate the kinase reaction by adding 4.5 µL of the peptide substrate and ATP solution.

-

Incubate the reaction for 60 minutes at 30°C.

-

Terminate the reaction by adding 16 µL of the stop solution.

-

Analyze the plate on a Caliper microfluidic mobility shift assay platform to separate the phosphorylated and unphosphorylated substrate.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Kinome-wide Selectivity Profiling (DiscoverX KINOMEscan®)

This protocol provides a general overview of the KINOMEscan® assay used to assess the selectivity of NVS-PAK1-1.[2][7]

Objective: To determine the binding affinity of NVS-PAK1-1 against a large panel of human kinases.

Principle: The assay is a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase target. The amount of kinase bound to the solid support is quantified using qPCR.

Procedure:

-

A proprietary DNA-tagged kinase is incubated with the test compound (NVS-PAK1-1) and a ligand-immobilized solid support.

-

After an equilibration period, the unbound kinase is washed away.

-

The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

-

The results are reported as percent of control (DMSO), and a lower value indicates stronger binding of the test compound.

-

For potent binders, a Kₑ value is determined from a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.[1][8]

Objective: To determine the IC₅₀ of NVS-PAK1-1 on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Su86.86, MS02, HEI-193)

-

Complete cell culture medium

-

NVS-PAK1-1 (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of NVS-PAK1-1 for the desired time period (e.g., 72 or 96 hours).[6] Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blotting for Pak1 Signaling

This protocol outlines the general steps for analyzing the phosphorylation status of Pak1 and its downstream targets.[9][10]

Objective: To assess the effect of NVS-PAK1-1 on Pak1 signaling pathways in cells.

Materials:

-

Cell line of interest

-

NVS-PAK1-1

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Pak1, anti-total-Pak1, anti-phospho-MEK, anti-total-MEK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with NVS-PAK1-1 at various concentrations and time points.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

NVS-PAK1-1 stands out as a critical tool for the study of Pak1 biology. Its high potency, exceptional selectivity, and allosteric mechanism of action provide a clear advantage for dissecting the specific functions of Pak1 in complex signaling networks. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals aiming to further investigate the role of Pak1 in health and disease and to advance the development of novel Pak1-targeted therapies. The continued use and characterization of chemical probes like NVS-PAK1-1 will undoubtedly accelerate our understanding of this important kinase and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]

- 6. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chayon.co.kr [chayon.co.kr]

- 8. biorxiv.org [biorxiv.org]

- 9. PAK1 Antibody (#2602) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Pak1-IN-1 in Studying Cytoskeletal Dynamics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

p21-activated kinase 1 (Pak1) is a serine/threonine kinase that serves as a crucial node in signaling pathways, translating extracellular cues into intracellular responses, particularly the dynamic reorganization of the actin cytoskeleton.[1][2][3] As a key effector of the Rho GTPases Rac1 and Cdc42, Pak1 influences cell motility, morphology, and adhesion dynamics, making it a significant area of study in both fundamental cell biology and disease pathogenesis, including cancer.[2][4] This guide focuses on the application of specific inhibitors, to dissect the multifaceted roles of Pak1 in cytoskeletal regulation. We will explore the signaling pathways governed by Pak1, present quantitative data on inhibitor efficacy, detail experimental protocols for their use, and provide visual aids to conceptualize these complex processes.

Introduction to Pak1 and Its Role in Cytoskeletal Dynamics

The Pak family of kinases is divided into two groups, with Pak1, Pak2, and Pak3 comprising Group I.[1] These kinases are activated by binding to the GTP-bound forms of Rac1 and Cdc42.[2] This interaction relieves autoinhibition, leading to kinase activation and subsequent phosphorylation of a multitude of downstream substrates that directly or indirectly regulate the actin and microtubule networks.[5][6]

Pak1's influence on the cytoskeleton is extensive, impacting:

-

Actin Polymerization and Lamellipodia Formation: Pak1 is known to regulate the formation of lamellipodia, the broad, actin-rich protrusions at the leading edge of migrating cells.[4][7]

-

Focal Adhesion Dynamics: It modulates the assembly and disassembly of focal adhesions, which are critical for cell-matrix interactions and migration.[4]

-

Stress Fiber Dissolution: Activation of Pak1 can lead to the breakdown of actin stress fibers, promoting a more motile and less adherent cellular phenotype.[8][9]

-

Cell Motility and Invasion: Through its control over cytoskeletal remodeling, Pak1 is a key driver of cell migration and invasion, processes that are hijacked in cancer metastasis.[1][4]

Given its central role, the use of selective inhibitors has become an invaluable tool for researchers to probe the specific functions of Pak1 in these dynamic cellular events.

Pak1 Inhibitors: Tools for Studying Cytoskeletal Dynamics

A variety of small molecule inhibitors targeting Pak1 have been developed. These can be broadly categorized as ATP-competitive or allosteric inhibitors. For the purpose of this guide, we will focus on inhibitors frequently cited in cytoskeletal studies.

Table 1: Quantitative Data for Selected Pak1 Inhibitors

| Inhibitor | Type | Target(s) | IC50 / Ki | Key Features & Applications |

| IPA-3 | Non-ATP competitive (Allosteric) | Group I PAKs (Pak1, 2, 3) | IC50: 2.5 µM (Pak1)[10] | Selective for Group I PAKs; does not inhibit Group II. Used to study the role of Pak1 in protrusion and F-actin flow.[4][10] |

| FRAX597 | ATP-competitive | Group I PAKs | IC50: 8 nM (Pak1), 13 nM (Pak2), 19 nM (Pak3)[10] | Potent inhibitor of all Group I PAKs. |

| FRAX486 | ATP-competitive | Primarily Group I PAKs | IC50: 14 nM (Pak1), 33 nM (Pak2), 39 nM (Pak3)[10] | Potent inhibitor with good selectivity for Group I over Group II PAKs. |

| NVS-PAK1-1 | Allosteric | Pak1 | IC50: 5 nM[10] | Highly selective for Pak1 over other kinases, including a ~50-fold selectivity over Pak2.[11][12] |

| G-5555 | ATP-competitive | Pak1 | - | Noted for its high selectivity among ATP-competitive inhibitors.[11] |

| PF-3758309 | ATP-competitive | Pan-PAK inhibitor | Kᵢ: 13.7 nM (Pak1)[10] | Potent inhibitor of both Group I and Group II PAKs.[5] |

Signaling Pathways Involving Pak1

Pak1 acts as a central hub in pathways that connect surface receptors to the cytoskeletal machinery. Understanding these pathways is critical for interpreting the effects of Pak1 inhibition.

Caption: Canonical Pak1 activation by Rac/Cdc42 leading to cytoskeletal remodeling.

Recent evidence suggests a Rac/Cdc42-independent mechanism for Pak1 activation involving direct association with Phosphoinositide 3-kinase (PI-3 Kinase).[8][9]

Caption: Rac/Cdc42-independent activation of Pak1 via PI-3 Kinase.

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell types and experimental questions.

-

Cell Culture: Plate cells (e.g., NIH-3T3 or HeLa) on glass coverslips at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

-

Serum Starvation (Optional): To reduce basal Pak1 activity, serum-starve the cells in a low-serum medium (e.g., 0.5% FBS) for 16-24 hours.

-

Inhibitor Treatment:

-

Prepare a stock solution of the Pak1 inhibitor (e.g., IPA-3 at 10 mM in DMSO).

-

Dilute the inhibitor in a serum-free or complete medium to the desired final concentration (e.g., 10-25 µM for IPA-3).

-

Replace the medium on the cells with the inhibitor-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for a predetermined time (e.g., 30 minutes to 2 hours), depending on the desired effect and cell type.

-

-

Fixation:

-

Wash the cells once with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

-

Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with Alexa Fluor 488 Phalloidin (to stain F-actin) and an antibody against a focal adhesion marker like Paxillin for 1 hour.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (if used) and DAPI (to stain nuclei) for 1 hour.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips on glass slides using an anti-fade mounting medium.

-

Image using a fluorescence or confocal microscope.

-

Caption: Workflow for analyzing cytoskeletal changes after Pak1 inhibition.

To verify that the inhibitor is working as expected, it is crucial to measure the phosphorylation of a known Pak1 substrate.

-

Cell Lysis: After inhibitor treatment (as described in Protocol 1, but in a culture dish), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-Pak1 (Thr423) - as a marker of Pak1 activation.

-

Total Pak1 - as a loading control.

-

A downstream target like Phospho-LIMK or Phospho-Cofilin.

-

A housekeeping protein like GAPDH or β-actin.

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The targeted inhibition of Pak1 has proven to be a powerful strategy for elucidating its precise contributions to the complex and dynamic regulation of the cytoskeleton. By disrupting Pak1 activity, researchers can observe the direct consequences on cell shape, movement, and adhesion, thereby piecing together its role in both normal physiology and disease. The continued development of highly selective inhibitors like NVS-PAK1-1, combined with rigorous experimental design, will undoubtedly lead to a deeper understanding of these fundamental cellular processes and may pave the way for novel therapeutic interventions.

References

- 1. PAK1 - Wikipedia [en.wikipedia.org]

- 2. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. pnas.org [pnas.org]

- 4. rupress.org [rupress.org]

- 5. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Unique catalytic activities and scaffolding of p21 activated kinase-1 in cardiovascular signaling [frontiersin.org]

- 7. p21-Activated Kinase 1 (Pak1) Regulates Cell Motility in Mammalian Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Association of PI-3 Kinase with PAK1 Leads to Actin Phosphorylation and Cytoskeletal Reorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Pak1-IN-1: A Technical Guide to a Selective Chemical Probe for PAK1 Function

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of Pak1-IN-1 (also known as NVS-PAK1-1), a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). It is designed to serve as a comprehensive resource for researchers utilizing this chemical probe to investigate PAK1 biology and its role in disease.

Introduction to PAK1 and the Need for Selective Probes

p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial signaling nodes downstream of Rho family GTPases, particularly Cdc42 and Rac1.[1][2] The six members of the PAK family are divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[1][3] PAK1, the most extensively studied member, is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, survival, and gene expression.[2][4] Its dysregulation is implicated in various diseases, most notably cancer, where it is often overexpressed and contributes to tumor progression and metastasis.[1][3][4]

The high degree of homology within the ATP-binding sites of Group I PAKs has made the development of isoform-selective inhibitors challenging.[3] Such selectivity is critical, as off-target inhibition, particularly of PAK2, has been linked to toxicity.[5][6] this compound is a first-in-class small molecule that overcomes this challenge through a unique allosteric mechanism, providing a valuable tool for dissecting the specific functions of PAK1.[7][8]

Biochemical Profile of this compound

This compound is a highly potent inhibitor of PAK1. Its unique mechanism of action confers remarkable selectivity, making it a superior chemical probe for in vitro and cellular studies.

Mechanism of Action

Unlike traditional ATP-competitive kinase inhibitors, this compound is an allosteric inhibitor.[6][7] Co-crystal structures reveal that it binds to a pocket in the catalytic cleft located beneath the αC-helix, a site distinct from the ATP-binding pocket.[7][8] This binding stabilizes the kinase in an inactive "DFG-out" conformation, which is incompatible with ATP binding and catalytic activity.[7][9] This allosteric mechanism is the basis for its high selectivity for PAK1 over the closely related PAK2.[7][8]

Caption: Allosteric inhibition mechanism of this compound.

Potency and Selectivity Data

The following tables summarize the quantitative biochemical data for this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Potency Value | Reference |

|---|---|---|---|

| Dephosphorylated PAK1 | Caliper IC50 | 5 nM | [9][10] |

| Phosphorylated PAK1 | Caliper IC50 | 6 nM | [9] |

| PAK1 | DiscoverX Kd | 7 nM |[10] |

Table 2: Kinase Selectivity Profile of this compound

| Off-Target | Assay Type | Potency Value | Selectivity (PAK1 vs. Off-Target) | Reference |

|---|---|---|---|---|

| Dephosphorylated PAK2 | Caliper IC50 | 270 nM | > 54-fold | [9] |

| Phosphorylated PAK2 | Caliper IC50 | 720 nM | > 120-fold | [9] |

| 442 Kinases | KinomeScan (10 µM) | S10 Score = 0.003 | Highly Selective |[9][10] |

Cellular Activity and Biological Context

This compound is cell-permeable and can be used to probe the function of PAK1 in cellular contexts. It effectively inhibits downstream signaling pathways regulated by PAK1.

PAK1 Signaling Pathway

PAK1 is a central effector of the Rho GTPases Rac1 and Cdc42. Upon activation, PAK1 autophosphorylates and subsequently phosphorylates a multitude of downstream substrates, leading to the activation of pathways like the MAPK/ERK cascade.[9][11] A primary role of PAK1 is the regulation of the actin cytoskeleton, which is fundamental to cell motility and invasion.[2][12]

Caption: Simplified PAK1 signaling pathway and point of inhibition.

Cellular Potency and Recommended Usage

While highly potent in biochemical assays, this compound displays more modest activity in cellular proliferation assays, which may reflect the complexity of cellular signaling networks.

Table 3: Cellular Activity of this compound

| Cell Line | Assay Type | Potency Value (EC50) | Reference |

|---|---|---|---|

| MCF7 (Breast Cancer) | Proliferation | 11.8 µM | [8] |

| OVCAR3 (Ovarian Cancer) | Proliferation | 8.9 µM |[8] |

Recommended Concentrations for Cellular Use: [9]

-

For selective PAK1 inhibition: 0.25 µM

-

For dual PAK1/PAK2 inhibition: 2.5 µM

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Biochemical Kinase Assay (Z'-LYTE™)

This protocol is adapted from methodologies used to assess PAK1 kinase activity.[7] It measures the phosphorylation of a synthetic peptide substrate using a fluorescence resonance energy transfer (FRET) readout.

Caption: Workflow for an in vitro FRET-based kinase assay.

Methodology:

-

Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations for IC50 determination.

-

Assay Plate Setup: Dispense the compound dilutions (and DMSO as a vehicle control) into a black 384-well polypropylene plate.

-

Kinase Reaction:

-

Prepare a master mix containing reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), recombinant human PAK1 enzyme, and a FRET-labeled peptide substrate.[7]

-

Add the master mix to the wells containing the compound.

-

Incubate briefly (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Stop the kinase reaction by adding a development solution containing a site-specific protease that cleaves only the non-phosphorylated FRET peptide.

-

Incubate to allow for complete digestion.

-

Measure the fluorescence emission at two wavelengths (for Coumarin and Fluorescein) to determine the FRET ratio.

-

-

Data Analysis: The FRET ratio is proportional to the amount of phosphorylation. Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular PAK1 Target Engagement by Western Blot

This protocol assesses the ability of this compound to inhibit PAK1 activity within cells by measuring the phosphorylation status of a known downstream substrate, such as MEK1 at Serine 298.[13]

Caption: Western blot workflow for cellular target engagement.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., MCF7, HEK293) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO vehicle control for a specified duration (e.g., 24 hours).[7]

-

-

Cell Lysis:

-

Place plates on ice and wash cells twice with ice-cold PBS.

-

Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[13]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15-30 minutes.

-

Clarify the lysate by centrifugation at ~14,000 rpm for 15 minutes at 4°C.

-

-

Western Blotting:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-MEK1 (Ser298), total MEK1, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-MEK1 and normalize them to total MEK1 and the loading control. A dose-dependent decrease in the p-MEK1/Total MEK1 ratio indicates cellular target engagement by this compound.

Limitations and Considerations

While an excellent in vitro and cellular probe, this compound has significant limitations for in vivo studies.

-

Poor Pharmacokinetics: The probe exhibits poor stability in rat liver microsomes and is metabolized by the cytochrome P450 system.[6][10]

-

In Vivo Half-Life: These properties result in a short in vivo half-life, making it unsuitable for most animal studies requiring sustained target inhibition.[5][6]

Researchers planning in vivo experiments should consider these limitations or explore alternative strategies, such as the development of PROTAC degraders based on the this compound scaffold, which have shown enhanced potency and may possess different pharmacokinetic profiles.[5][8]

Conclusion

This compound is a potent, cell-permeable, and highly selective allosteric inhibitor of PAK1. Its unique mechanism of action provides an invaluable tool for accurately dissecting the catalytic functions of PAK1 in vitro and in cells, distinguishing its roles from the closely related PAK2. While its utility is primarily for cell-based and biochemical experiments due to pharmacokinetic limitations, it remains the gold standard chemical probe for investigating the biological functions of PAK1.

References

- 1. pnas.org [pnas.org]

- 2. PAK1 - Wikipedia [en.wikipedia.org]

- 3. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]

- 10. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]

- 11. Frontiers | Unique catalytic activities and scaffolding of p21 activated kinase-1 in cardiovascular signaling [frontiersin.org]

- 12. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. Engineering Pak1 allosteric switches - PMC [pmc.ncbi.nlm.nih.gov]

Investigating PAK1 Signaling with Pak1-IN-1: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that functions as a critical node in numerous intracellular signaling pathways.[1] As a key effector of the Rho GTPases Rac1 and Cdc42, PAK1 is integral to processes such as cytoskeletal dynamics, cell motility, proliferation, and survival.[2][3] Its dysregulation is implicated in a variety of human diseases, most notably cancer, where it is frequently overexpressed and hyperactivated.[1][4] This has positioned PAK1 as a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the PAK1 signaling network and details key experimental protocols for its investigation using potent and selective inhibitors, with a focus on Pak1-IN-1 (NVS-PAK1-1), an allosteric inhibitor. This document offers structured methodologies, data presentation formats, and visual workflows to aid researchers in accurately probing PAK1 function and evaluating the efficacy of targeted inhibitors.

The PAK1 Signaling Pathway

PAK1 activation is initiated by a variety of extracellular signals that converge on the activation of small Rho GTPases, Rac1 and Cdc42.[2] Upon binding to GTP-bound Rac/Cdc42, PAK1 undergoes a conformational change that relieves its autoinhibitory domain, leading to autophosphorylation and full kinase activation.[5][6] Once active, PAK1 phosphorylates a multitude of downstream substrates, thereby influencing several major signaling cascades.[7]

Key Downstream Pathways:

-

MAPK/ERK Pathway: PAK1 can phosphorylate and activate components of the Raf-MEK-ERK cascade, often in a manner that provides crosstalk with other pathways.[7][8]

-

PI3K/AKT Pathway: PAK1 can enhance PI3K/AKT signaling, a crucial pathway for cell survival and proliferation.[7][8]

-

NF-κB Signaling: PAK1 can facilitate the nuclear activation of NF-κB, a key regulator of inflammation and cell survival.[2][8]

-

Cytoskeletal Remodeling: PAK1 directly phosphorylates several proteins involved in regulating the actin cytoskeleton, such as LIM kinase (LIMK) and filamin A, thereby controlling cell motility, adhesion, and morphology.[1][4]

Pharmacological Inhibition of PAK1

The development of specific small molecule inhibitors is crucial for both basic research and therapeutic applications. This compound is a designation often associated with potent and selective inhibitors developed by Novartis, such as NVS-PAK1-1. NVS-PAK1-1 is a notable allosteric inhibitor that binds to a pocket in the catalytic domain, offering high selectivity for PAK1 over other kinases, including the highly homologous PAK2.[9]

Table 1: In Vitro Inhibitory Activity of Selected PAK Inhibitors

| Compound | Type | Target | IC50 / K_i / K_d | Selectivity Note |

| NVS-PAK1-1 | Allosteric | PAK1 | IC50: 5 nM[10] | Exhibits ~50-fold selectivity for PAK1 over PAK2.[9] |

| PAK1 | IC50: 29.6 nM[11] | |||

| PAK2 | IC50: 824 nM[11] | |||

| IPA-3 | Non-ATP Competitive | PAK1 | IC50: 2.5 µM[10] | Selective for Group I PAKs (PAK1-3).[10] |

| FRAX597 | ATP-Competitive | PAK1 | IC50: 8 nM[10] | Potent against Group I PAKs.[10] |

| PAK2 | IC50: 13 nM[10] | |||

| PAK3 | IC50: 19 nM[10] |

Experimental Protocols for Investigating PAK1 Signaling

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of PAK1 and its inhibition by compounds like this compound. It quantifies the transfer of a phosphate group from ATP to a specific substrate.

Detailed Protocol:

-

Reagents & Materials:

-

PAK1 Substrate: PAKtide (RRRLSFAEPG) or Myelin Basic Protein (MBP).[12][14]

-

Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 0.2 mM DTT.[15]

-

ATP Solution: 100 µM ATP supplemented with [γ-³²P]ATP for radiometric detection.

-

This compound (or other inhibitors) dissolved in DMSO.

-

Stop Solution: 4X Laemmli sample buffer.

-

Procedure: a. Prepare a master mix containing kinase assay buffer and the PAK1 substrate. b. In individual reaction tubes, add 10-20 ng of active PAK1 enzyme. c. Add serial dilutions of this compound (or DMSO as a vehicle control) to the tubes. Pre-incubate for 10-20 minutes at room temperature to allow inhibitor binding.[16] d. Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL. e. Incubate the reaction at 30°C for 30 minutes. Ensure the reaction is within the linear range.[17] f. Terminate the reaction by adding Laemmli sample buffer.[15] g. Separate the reaction products by SDS-PAGE. h. Visualize substrate phosphorylation by autoradiography. i. Quantify band intensity to determine the extent of inhibition and calculate the IC50 value.

Alternative Detection: Luminescence-based assays like ADP-Glo® measure the amount of ADP produced, which correlates with kinase activity.[12][18]

Western Blot Analysis for Cellular PAK1 Signaling

Western blotting is used to assess the phosphorylation status of PAK1 and its downstream targets in a cellular context following inhibitor treatment.

Detailed Protocol:

-

Cell Culture and Treatment: a. Plate cells (e.g., MCF-7 breast cancer cells) and allow them to adhere overnight.[19] b. Treat cells with varying concentrations of this compound or DMSO for the desired time period (e.g., 2-24 hours).

-

Lysate Preparation: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge to pellet cell debris and collect the supernatant. c. Determine protein concentration using a BCA or Bradford assay.

-

Immunoblotting: a. Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[20] c. Block the membrane for 1 hour at room temperature in 5% w/v BSA in Tris-buffered saline with 0.1% Tween® 20 (TBST).[6] d. Incubate the membrane with primary antibody (e.g., anti-phospho-PAK1 Ser144, anti-total PAK1) diluted in blocking buffer overnight at 4°C with gentle shaking.[6][21] e. Wash the membrane three times with TBST. f. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

Cell Viability Assay

Cell viability assays, such as the MTT assay, are used to determine the cytotoxic or cytostatic effects of a kinase inhibitor on cancer cell lines.

Detailed Protocol:

-

Cell Plating: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.[11]

-

Treatment: Remove the media and add fresh media containing serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72-96 hours in a cell culture incubator.[11]

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the half-maximal effective concentration (EC50).[11]

Conclusion

Investigating the PAK1 signaling pathway requires a multi-faceted approach that combines direct enzymatic assays with cell-based functional readouts. The use of a potent and selective inhibitor like this compound (NVS-PAK1-1) is an invaluable tool for dissecting the specific roles of PAK1 in cellular processes.[9] The protocols and workflows detailed in this guide provide a robust framework for researchers to assess the biochemical and cellular effects of PAK1 inhibition, ultimately facilitating a deeper understanding of its function in health and disease and aiding in the development of novel therapeutic strategies.

References

- 1. PAK1 - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Unique catalytic activities and scaffolding of p21 activated kinase-1 in cardiovascular signaling [frontiersin.org]

- 6. PAK1 Antibody (#2602) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. biorxiv.org [biorxiv.org]

- 12. PAK1 Kinase Enzyme System [promega.com]

- 13. HTScan® PAK1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. Activating Mutations in PAK1, Encoding p21-Activated Kinase 1, Cause a Neurodevelopmental Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 19. PAK1 antibody (21401-1-AP) | Proteintech [ptglab.com]

- 20. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phospho-PAK1 (Ser144)/PAK2 (Ser141) Antibody | Cell Signaling Technology [cellsignal.com]

The Impact of Pak1 Inhibition on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

P21-activated kinase 1 (Pak1) has emerged as a critical node in oncogenic signaling, playing a pivotal role in cancer cell proliferation, survival, and metastasis. Its dysregulation is implicated in a variety of human cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of Pak1 inhibition on cancer cell proliferation, with a focus on the allosteric inhibitor NVS-PAK1-1 as a representative agent, herein referred to as Pak1-IN-1 for the purpose of this guide. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the underlying signaling pathways.

Introduction to Pak1 in Cancer

P21-activated kinase 1 (Pak1) is a serine/threonine kinase that acts as a downstream effector of the Rho GTPases, Rac1 and Cdc42.[1] Upon activation, Pak1 phosphorylates a multitude of downstream substrates, thereby influencing a wide array of cellular processes including cytoskeletal dynamics, cell cycle progression, and apoptosis.[2][3] In numerous cancers, Pak1 is overexpressed or hyperactivated, contributing to uncontrolled cell growth and resistance to therapy.[4][5] Inhibition of Pak1, therefore, represents a promising strategy for cancer treatment.[2]

Mechanism of Action of this compound (NVS-PAK1-1)

This compound (NVS-PAK1-1) is a non-ATP competitive, allosteric inhibitor of Pak1.[6] Unlike ATP-competitive inhibitors that bind to the highly conserved kinase domain, allosteric inhibitors bind to a less conserved region of the protein, offering the potential for greater selectivity.[6] NVS-PAK1-1 exhibits high selectivity for Pak1 over other Pak isoforms and the broader kinome.[6] By binding to its allosteric site, this compound induces a conformational change in the kinase, rendering it inactive and preventing the phosphorylation of its downstream targets.[2] This mode of action effectively shuts down the signaling cascades that drive cancer cell proliferation.

Quantitative Effects of Pak1 Inhibition on Cancer Cell Proliferation

The efficacy of Pak1 inhibition varies across different cancer cell lines, often correlating with the level of Pak1 expression or dependency. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative Pak1 inhibitors in various cancer cell lines, demonstrating the anti-proliferative effects.

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| IPA-3 | DU-145 | Prostate Cancer | >50 | [7] |

| IPA-3 | MCF-7 | Breast Cancer | ~25 | [7] |

| IPA-3 | MDA-MB-231 | Breast Cancer | >50 | [7] |

| IPA-3 | MDA-MB-468 | Breast Cancer | >50 | [7] |

| PF-3758309 | Multiple | Various | ~0.01 | [4] |

Note: Specific IC50 data for a compound explicitly named "this compound" is not available in the public domain. The data presented is for other well-characterized Pak1 inhibitors to illustrate the range of potencies observed.

Key Signaling Pathways Modulated by Pak1

Pak1 is a central hub for numerous signaling pathways that are fundamental to cancer cell proliferation.

MAPK/ERK Pathway

Pak1 can activate the Raf-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival.[5] Pak1 can directly phosphorylate and activate Raf-1 and MEK1, leading to the activation of ERK and subsequent transcription of pro-proliferative genes.[5]

PI3K/AKT Pathway

Pak1 is also interconnected with the PI3K/AKT pathway, another crucial regulator of cell survival and proliferation.[8] Akt can phosphorylate and activate Pak1, while Pak1 can, in turn, influence downstream effectors of the PI3K/AKT pathway.

Experimental Protocols

The following are generalized protocols for assessing the effect of this compound on cancer cell proliferation and signaling.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis of Signaling Pathways

This method is used to detect the levels of specific proteins involved in signaling pathways.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of Pak1, ERK, AKT, and other proteins of interest. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of a Pak1 inhibitor.

Conclusion

Inhibition of Pak1 presents a compelling therapeutic strategy for a range of cancers. This compound, as a representative allosteric inhibitor, effectively curtails cancer cell proliferation by modulating key oncogenic signaling pathways. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of Pak1 inhibition in oncology. Further research into the nuances of Pak1 signaling and the development of next-generation inhibitors will be crucial in translating these promising preclinical findings into effective clinical therapies.

References

- 1. PAK1 - Wikipedia [en.wikipedia.org]

- 2. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Effect of P21‐activated kinase 1 (PAK‐1) inhibition on cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Impact of Pak1-IN-1 on Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract